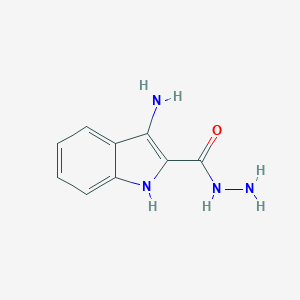

3-Amino-1h-indole-2-carbohydrazide

Description

Properties

IUPAC Name |

3-amino-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDDCYXLWMYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149429 | |

| Record name | 3-Aminoindol-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110963-29-6 | |

| Record name | 3-Aminoindol-2-carbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110963296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoindol-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOINDOL-2-CARBOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N733MJS98E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-1H-indole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-1H-indole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of a readily available starting material, followed by reduction of the nitro group, and culminating in the formation of the target carbohydrazide. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the practical application of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from Indole-2-carboxylic acid. The overall transformation is depicted below:

Caption: Overall synthetic route to this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Nitro-1H-indole-2-carboxylic acid

The initial step involves the regioselective nitration of Indole-2-carboxylic acid at the C3 position. This reaction is a key step in introducing the nitrogen functionality that will later be reduced to the amino group.

Experimental Protocol:

A plausible method for this nitration can be adapted from procedures for nitrating indoles.[1] To a solution of Indole-2-carboxylic acid in a suitable solvent such as acetic acid, a nitrating agent like nitric acid is added cautiously at a controlled temperature, typically below room temperature, to prevent side reactions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation or extraction.

| Reagent/Parameter | Quantity/Value |

| Starting Material | Indole-2-carboxylic acid |

| Nitrating Agent | Nitric Acid |

| Solvent | Acetic Acid |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1-3 hours |

| Work-up | Aqueous work-up |

| Expected Yield | Moderate to Good |

Step 2: Synthesis of Methyl 3-amino-1H-indole-2-carboxylate

This step involves two transformations: esterification of the carboxylic acid and reduction of the nitro group. These can be performed in a stepwise manner. First, the carboxylic acid is converted to its methyl ester, which often facilitates the subsequent reduction and purification. The nitro group is then reduced to an amine. Several methods are effective for the reduction of aromatic nitro groups.[2][3]

Experimental Protocol - Esterification:

3-Nitro-1H-indole-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is worked up to yield the methyl ester.

Experimental Protocol - Reduction (using Sodium Dithionite):

A solution of 3-nitro-1H-indole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide is heated. A solution of sodium dithionite in aqueous sodium hydroxide is then added dropwise.[4] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the aminoindole ester.

| Reagent/Parameter | Quantity/Value (Esterification) | Quantity/Value (Reduction) |

| Starting Material | 3-Nitro-1H-indole-2-carboxylic acid | Methyl 3-nitro-1H-indole-2-carboxylate |

| Reagents | Methanol, Sulfuric acid (cat.) | Sodium dithionite, Sodium hydroxide |

| Solvent | Methanol | Ethanol/Water |

| Reaction Temperature | Reflux | 50 °C |

| Reaction Time | 2-4 hours | 1-2 hours |

| Work-up | Aqueous work-up | Extraction |

| Expected Yield | High | Good to High |

Alternative Reduction Methods:

-

Catalytic Hydrogenation: The nitro ester can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5][6] This method is often clean and high-yielding.

-

Stannous Chloride (SnCl₂): Reduction with stannous chloride in an acidic medium like ethanol/HCl is a classic and effective method.[7][8]

Step 3: Synthesis of this compound

The final step is the conversion of the methyl ester to the desired carbohydrazide via hydrazinolysis. This is a standard and generally high-yielding reaction.[9]

Experimental Protocol:

Methyl 3-amino-1H-indole-2-carboxylate is suspended in a suitable alcohol, such as ethanol. An excess of hydrazine hydrate is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, which often precipitates, is collected by filtration, washed with cold ethanol, and dried.

| Reagent/Parameter | Quantity/Value |

| Starting Material | Methyl 3-amino-1H-indole-2-carboxylate |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Filtration of precipitate |

| Expected Yield | High |

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and the key transformations involved.

Caption: Detailed experimental workflow for the synthesis.

Caption: Logical relationship of chemical transformations.

Conclusion

The described three-step synthesis provides a reliable and adaptable route to this compound. While the general feasibility of each step is supported by the chemical literature, researchers should note that optimization of reaction conditions, particularly for the nitration and reduction steps on this specific substrate, may be necessary to achieve optimal yields and purity. The provided protocols and data serve as a strong foundation for the successful synthesis of this valuable indole derivative for further investigation in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ijrar.org [ijrar.org]

- 5. mdpi.com [mdpi.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3-Amino-1H-indole-2-carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its myriad derivatives, those incorporating a 3-amino-1H-indole-2-carbohydrazide core have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms including the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in tumor growth and vascularization.

Antiproliferative and Cytotoxic Effects

A notable body of research has focused on the synthesis of furanyl-, thiophenyl-, and pyridine-pyrimidine-substituted indole-2-carbohydrazides and their evaluation against various cancer cell lines.[1][2][3] Several of these derivatives have exhibited potent cytotoxic and antiproliferative activities, with some compounds showing selectivity towards cancer cells over normal cell lines.[4]

One study reported the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, with compound 6i showing remarkable cytotoxic activity against COLO 205 colon cancer (LC50 = 71 nM), SK-MEL-5 melanoma (LC50 = 75 nM), and MDA-MB-435 melanoma (LC50 = 259 nM) cell lines.[1][3] Another derivative, 24f , from a separate series, displayed potent cytotoxic activity against HCT116 and SW480 colon cancer cell lines with GI50 values of 8.1 and 7.9 µM, respectively, while remaining inactive against the normal MRC-5 cell line.[4]

Furthermore, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized and found to induce methuosis, a form of non-apoptotic cell death, in cancer cells.[2][5] Compound 12A from this series exhibited high pan-cytotoxicity against various cancer cell lines while being significantly less toxic to normal cells.[2][5]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity Type | Value | Reference |

| 6i | COLO 205 (Colon) | LC50 | 71 nM | [1][3] |

| SK-MEL-5 (Melanoma) | LC50 | 75 nM | [1][3] | |

| MDA-MB-435 (Melanoma) | LC50 | 259 nM | [1][3] | |

| 24f | HCT116 (Colon) | GI50 | 8.1 µM | [4] |

| SW480 (Colon) | GI50 | 7.9 µM | [4] | |

| 12A | Various | Pan-cytotoxicity | High | [2][5] |

Mechanism of Action: Tubulin and VEGFR-2 Inhibition

The anticancer effects of these indole derivatives are often attributed to their ability to interfere with microtubule polymerization. Molecular docking studies have suggested that compounds like 6i and 6j bind to the colchicine site of tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.[1][3]

dot

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

In addition to targeting the cytoskeleton, some derivatives have shown anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Compound 24f was found to inhibit VEGFR-2 and its downstream signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Antimicrobial and Antifungal Activities

The versatile this compound scaffold has also been exploited for the development of potent antimicrobial and antifungal agents.

Antibacterial and Antitubercular Activity

A study on novel 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazides revealed significant antimicrobial activity against a panel of bacteria and fungi.[6] Compounds 3a, 3b, 4e, 5a, 5b, 5c, and 5e exhibited excellent activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against Staphylococcus aureus, Escherichia coli, Salmonella Typhi, and Mycobacterium tuberculosis.[6] Molecular docking studies suggest that these compounds may exert their antitubercular effect by inhibiting the mycobacterial enoyl reductase (InhA).[6]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3a, 3b, 4e, 5a, 5b, 5c, 5e | Staphylococcus aureus | 1.56 - 6.25 | [6] |

| Escherichia coli | 1.56 - 6.25 | [6] | |

| Salmonella Typhi | 1.56 - 6.25 | [6] | |

| Mycobacterium tuberculosis | 1.56 - 6.25 | [6] | |

| Candida albicans | 1.56 - 6.25 | [6] | |

| Aspergillus flavus | 1.56 - 6.25 | [6] | |

| Aspergillus niger | 1.56 - 6.25 | [6] |

Antifungal Potential

The aforementioned study also highlighted the antifungal potential of these derivatives against Candida albicans, Aspergillus flavus, and Aspergillus niger, with MIC values comparable to the standard drug.[6] This broad-spectrum activity underscores the potential of this chemical class in combating various microbial infections.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The anti-inflammatory properties of indole derivatives have also been investigated. One study focused on an N'-acylhydrazone derivative of indole, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), and its effects on inflammation in vivo.[7][8]

The compound JR19, at doses of 10 and 20 mg/kg, significantly reduced leukocyte migration in a carrageenan-induced peritonitis model by 59% and 52%, respectively.[7][8] Further investigation revealed that its anti-inflammatory effect is mediated through the nitric oxide (NO) pathway and by decreasing the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ.[7][8]

dot

Caption: Anti-inflammatory mechanism of an indole-hydrazone derivative.

Experimental Protocols

General Synthesis of Indole-2-carbohydrazide Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.

dot

Caption: General synthetic workflow for indole-2-carbohydrazide derivatives.

A common synthetic route starts with the corresponding ethyl or methyl indole-2-carboxylate. This ester is then subjected to hydrazinolysis using hydrazine hydrate, typically in a solvent like ethanol under reflux, to yield the indole-2-carbohydrazide intermediate.[9][10] This key intermediate can then be reacted with various aldehydes or ketones in the presence of a catalytic amount of acid (e.g., acetic acid) to form the final Schiff base derivatives.[10] Further modifications can be introduced at different positions of the indole ring to synthesize a library of compounds for structure-activity relationship (SAR) studies.

In Vitro Anticancer Assays

MTT Assay for Cytotoxicity:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 values are determined.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

-

Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties, paving the way for the discovery of new and more potent therapeutic agents. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their pursuit of novel treatments for a range of diseases.

References

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-1h-indole-2-carbohydrazide CAS number 110963-29-6

CAS Number: 110963-29-6

Introduction

3-Amino-1H-indole-2-carbohydrazide is a heterocyclic organic compound incorporating an indole scaffold, a functionality prevalent in a wide array of biologically active molecules. The indole ring system is a key structural motif in numerous pharmaceuticals and natural products. The presence of the amino and carbohydrazide moieties at positions 3 and 2, respectively, suggests potential for diverse chemical reactivity and biological activity. This technical guide aims to provide a comprehensive overview of the available information on this compound, targeting researchers, scientists, and professionals in the field of drug development. It is important to note that while the core structure is of significant interest, detailed experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide also draws upon data from structurally related indole-2-carbohydrazide derivatives to infer potential properties and applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

| Property | Value | Reference |

| CAS Number | 110963-29-6 | [] |

| Molecular Formula | C₉H₁₀N₄O | [] |

| Molecular Weight | 190.20 g/mol | [] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N | [] |

| InChI Key | LNPDDCYXLWMYKF-UHFFFAOYSA-N | [] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Reactivity

Proposed Synthesis

A potential synthetic workflow is outlined below:

Reactivity

The chemical reactivity of this compound is dictated by its three primary functional groups: the indole nitrogen, the 3-amino group, and the 2-carbohydrazide moiety. The indole ring itself is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position if it were unsubstituted. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The carbohydrazide functional group is also highly versatile, capable of undergoing condensation reactions with aldehydes and ketones to form hydrazones, and can be used as a precursor for the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is lacking in the scientific literature. However, the indole-2-carbohydrazide scaffold is present in numerous compounds with a wide range of pharmacological properties. By examining these related molecules, we can hypothesize potential areas of biological activity for the title compound.

Derivatives of indole-2-carbohydrazide have been reported to exhibit activities including:

-

Anticancer Activity: Several studies have shown that indole-2-carbohydrazide derivatives can act as potent anticancer agents. For instance, some derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][5] The proposed mechanism involves binding to the colchicine site on β-tubulin, disrupting microtubule dynamics.

-

Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents. Indole-2-carbohydrazide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[6]

-

Enzyme Inhibition: Certain indole-carbohydrazide derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, which is a target for the management of type 2 diabetes.[2]

-

Antiplatelet Activity: Some N-substituted indole carbohydrazide derivatives have shown potential as antiplatelet aggregation agents.[3]

-

Anti-angiogenic Activity: Indole-2-carbohydrazide derivatives have been explored for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.

The following diagram illustrates a potential mechanism of action for anticancer activity, based on the known tubulin inhibitory effects of related indole-2-carbohydrazide derivatives.

Experimental Protocols

Given the absence of specific experimental studies on this compound, a general protocol for the proposed synthesis is provided below. This protocol is adapted from literature procedures for similar compounds and would require optimization for this specific substrate.[2][3]

General Synthetic Protocol for this compound

-

Esterification of 3-Nitro-1H-indole-2-carboxylic acid:

-

To a solution of 3-nitro-1H-indole-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-nitro-1H-indole-2-carboxylate.

-

-

Reduction of the Nitro Group:

-

Dissolve the ethyl 3-nitro-1H-indole-2-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield ethyl 3-amino-1H-indole-2-carboxylate.

-

Alternatively, the reduction can be carried out using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

-

Hydrazinolysis of the Ester:

-

Dissolve the ethyl 3-amino-1H-indole-2-carboxylate in ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product. Further purification can be achieved by recrystallization if necessary.

-

Data Presentation

As no specific quantitative biological data for this compound has been found, the following table is provided as a template for researchers to summarize their findings upon experimental investigation.

| Biological Assay | Cell Line / Organism | IC₅₀ / MIC (µM) | Positive Control | Notes |

| Antiproliferative Activity | e.g., MCF-7, HCT116 | e.g., Doxorubicin | ||

| Tubulin Polymerization | e.g., Colchicine | |||

| Antibacterial Activity | e.g., S. aureus | e.g., Ciprofloxacin | ||

| Antifungal Activity | e.g., C. albicans | e.g., Fluconazole | ||

| α-Glucosidase Inhibition | e.g., Acarbose |

Conclusion

This compound is a chemical entity with a promising structural framework for the development of novel therapeutic agents. While specific experimental data for this compound is currently limited, the known biological activities of related indole-2-carbohydrazide derivatives suggest that it may possess anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic route proposed herein provides a viable starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound, which could lead to the discovery of new lead molecules for drug discovery and development.

References

- 2. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Amino-1H-indole-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Amino-1H-indole-2-carbohydrazide, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide presents a composite of expected spectral characteristics based on the analysis of closely related indole-2-carbohydrazide derivatives. The experimental protocols provided are standardized methodologies applicable for the characterization of this and similar compounds.

Compound Profile

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 110963-29-6[1][][3] |

| Molecular Formula | C₉H₁₀N₄O[] |

| Molecular Weight | 190.20 g/mol [] |

| Chemical Structure |

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These predictions are derived from published data on structurally similar indole derivatives.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 11.5 | Singlet (broad) | 1H | Indole N-H |

| ~9.0 - 9.5 | Singlet (broad) | 1H | -CONH- |

| ~7.5 - 7.0 | Multiplet | 4H | Aromatic protons (indole ring) |

| ~4.5 - 5.0 | Singlet (broad) | 2H | -NH₂ (hydrazide) |

| ~4.0 - 4.5 | Singlet (broad) | 2H | -NH₂ (at C3) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (Carbohydrazide) |

| ~140 - 145 | C3a (Indole) |

| ~135 - 140 | C7a (Indole) |

| ~125 - 130 | C3 (Indole) |

| ~120 - 125 | C4, C5, C6, C7 (Indole) |

| ~110 - 115 | C2 (Indole) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (in KBr)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Strong, Broad | N-H stretching (Indole NH, NH₂) |

| 3300 - 3200 | Strong, Broad | N-H stretching (Hydrazide NH) |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| 1680 - 1640 | Strong | C=O stretching (Amide I) |

| 1620 - 1580 | Medium | N-H bending |

| 1550 - 1500 | Medium | C=C stretching (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

| 191.09 | [M+H]⁺ |

| 213.07 | [M+Na]⁺ |

| 189.08 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 30° pulse width and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.

-

-

Mass Analysis:

-

Acquire mass spectra in both positive and negative ion modes.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant adducts or fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between different spectroscopic techniques and the information they provide for structural elucidation.

Caption: Information provided by each spectroscopic technique for structural elucidation.

References

- 1. 2-amino indole | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 110963-29-6 [m.chemicalbook.com]

- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Indole-2-Carbohydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its varied derivatives, indole-2-carbohydrazides have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of indole-2-carbohydrazide compounds, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. The information is compiled from recent scientific literature, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity

Indole-2-carbohydrazide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, primarily targeting cellular proliferation, angiogenesis, and apoptosis.

Tubulin Polymerization Inhibition

A primary mechanism by which indole-2-carbohydrazide compounds exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Several studies have synthesized and evaluated series of indole-2-carbohydrazide derivatives for their antiproliferative and tubulin-destabilizing properties. For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines.[1] Similarly, N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives exhibited remarkable antiproliferative activity against a wide range of cancer cell lines, with GI50 values in the sub-micromolar range.[2]

Quantitative Data for Tubulin Polymerization Inhibitors

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6i) | COLO 205 (Colon) | LC50 | 71 nM | [1] |

| SK-MEL-5 (Melanoma) | LC50 | 75 nM | [1] | |

| MDA-MB-435 | LC50 | 259 nM | [1] | |

| N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide (5a, 6b) | Various (Leukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Breast) | GI50 | < 0.4 µM | [2] |

| Benzimidazole-indole derivative (8) | Various | Average IC50 | 50 nM | [3] |

| Quinoline-indole derivative (13) | Various | IC50 | 2-11 nM | [3] |

Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibitory effect of compounds on tubulin polymerization involves a cell-free assay using purified tubulin.

-

Preparation: Purified bovine or porcine brain tubulin is prepared and stored at -80°C.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Compound Addition: The test indole-2-carbohydrazide compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine or combretastatin A-4) is used as a positive control, and a vehicle control (DMSO) is also included.

-

Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

-

Measurement: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Caption: Mechanism of action of tubulin-inhibiting indole-2-carbohydrazides.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. A novel series of indole-2-carbohydrazide derivatives has been shown to possess anti-angiogenic properties by inhibiting VEGFR-2 and its downstream signaling pathways.[4][5]

Compound 24f from this series displayed potent cytotoxic activities against HCT116 and SW480 colon cancer cell lines with GI50 values of 8.1 and 7.9 μM, respectively, while being inactive against normal MRC-5 cells.[4] This compound was found to inhibit HUVEC migration and endothelial microtubule formation, which are crucial steps in angiogenesis.[4][5]

Experimental Protocol: Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay

-

Cell Culture: HUVECs are cultured in appropriate media until confluent.

-

Wound Healing Assay: A scratch is made in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: The cells are then treated with the test compound at various concentrations. A vehicle control and a positive control (e.g., a known angiogenesis inhibitor) are included.

-

Imaging: Images of the scratch are taken at time 0 and after a specific incubation period (e.g., 24 hours).

-

Analysis: The migration of cells into the scratched area is quantified by measuring the change in the wound area over time. A reduction in cell migration in the presence of the compound indicates anti-angiogenic activity.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by indole-2-carbohydrazides.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade programmed cell death. A series of novel isatin-indole conjugates, which can be considered derivatives of indole-3-carbohydrazide, have been developed as potent inhibitors of these anti-apoptotic proteins.[6] These compounds demonstrated significant inhibition of cell growth in colorectal cancer cell lines (HT-29 and SW-620) with IC50 values in the nanomolar range.[6]

Quantitative Data for Bcl-2/Bcl-xL Inhibitors

| Compound | Cancer Cell Line | IC50 | Reference |

| Isatin-indole conjugates (7a-j, 9a-e) | HT-29 (Colorectal) | 132–611 nM | [6] |

| SW-620 (Colorectal) | 37–468 nM | [6] |

Antimicrobial Activity

Indole-2-carbohydrazide derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. While the exact molecular targets are not always elucidated, some studies suggest potential mechanisms of action.

One study reported that novel indole-2-carbohydrazide derivatives exhibited excellent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.56–6.25 µg/mL against various microbes, including Mycobacterium tuberculosis.[7] Molecular docking studies suggested that these compounds could potentially target mycobacterial enoyl reductase (InhA).[7]

Quantitative Data for Antimicrobial Activity

| Compound Class | Microorganism | MIC | Reference |

| Indole-2-carbohydrazide derivatives (3a, 3b, 4e, 5a, 5b, 5c, 5e) | Staphylococcus aureus, Escherichia coli, Salmonella Typhi, Candida albicans, Aspergillus flavus, Aspergillus niger, Mycobacterium tuberculosis | 1.56–6.25 µg/mL | [7] |

| Indole-thiadiazole (2c) and Indole-triazole (3c) | Bacillus subtilis | 3.125 µg/mL | [8] |

| Indole-thiadiazole (2c) and Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Compound Dilution: The indole-2-carbohydrazide compound is serially diluted in a liquid growth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Activity in Neurodegenerative Diseases

The structural versatility of indole-2-carbohydrazides makes them attractive candidates for targeting the multifactorial pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition

A key feature of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine (ACh). Cholinesterase inhibitors prevent the breakdown of ACh, thereby increasing its levels in the brain. Several indole-based compounds have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9] Some compounds have shown dual inhibitory activity in the nanomolar range.[9]

Inhibition of Aβ Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Certain indole-2-carbohydrazide derivatives have demonstrated the ability to inhibit the self-induced aggregation of Aβ1-42.[9]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of neurodegenerative diseases.[10] Indole derivatives have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[9][10] Furthermore, some derivatives can up-regulate antioxidant enzymes like superoxide dismutase 2 (SOD2), and transcription factors like NRF2, which play a crucial role in cellular defense against oxidative stress.[10]

Experimental Workflow: Evaluation of Neuroprotective Effects

Caption: Experimental workflow for assessing neuroprotective indole-2-carbohydrazides.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Some indole analogs have been identified as selective inhibitors of human MAO-B.[11]

Conclusion

Indole-2-carbohydrazide and its derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their ability to interact with a diverse range of biological targets makes them valuable candidates for addressing complex diseases like cancer, microbial infections, and neurodegenerative disorders. The key therapeutic targets identified include tubulin, VEGFR-2, Bcl-2 family proteins, microbial enzymes, cholinesterases, and enzymes involved in neuroinflammation and oxidative stress. Further research focusing on lead optimization, elucidation of specific molecular interactions, and in vivo efficacy studies will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Indole-2-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the diverse range of indole-containing compounds, indole-2-carbohydrazide derivatives have emerged as a promising class of therapeutic agents, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel indole-2-carbohydrazide derivatives, with a focus on their potential in drug discovery and development.

I. Synthetic Methodologies

The synthesis of indole-2-carbohydrazide derivatives typically commences with the formation of the core indole-2-carbohydrazide intermediate. This is generally achieved through the reaction of an appropriate indole-2-carboxylate ester with hydrazine hydrate in an alcoholic solvent. Subsequent derivatization of the hydrazide moiety allows for the introduction of diverse chemical functionalities, leading to a wide range of novel compounds.

A common and versatile approach involves the condensation of the indole-2-carbohydrazide with various aldehydes or ketones to furnish the corresponding hydrazone derivatives. This reaction is often catalyzed by a few drops of glacial acetic acid in ethanol and proceeds under reflux conditions.[1][2]

General Synthetic Workflow

Caption: General synthetic scheme for indole-2-carbohydrazide derivatives.

II. Experimental Protocols

A. Synthesis of Indole-2-carbohydrazide

A solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol is treated with an excess of hydrazine monohydrate (typically 10 equivalents). The reaction mixture is stirred and heated at reflux for several hours (e.g., 2-6 hours) and the progress is monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the reaction mixture is cooled, and the resulting precipitate of 1H-indole-2-carbohydrazide is collected by filtration, washed with cold ethanol, and dried.

B. General Procedure for the Synthesis of Indole-2-carbohydrazide Derivatives (Hydrazones)

To a solution of indole-2-carbohydrazide (1 equivalent) in ethanol, an equimolar amount of the desired aromatic or heterocyclic aldehyde is added, followed by a catalytic amount of glacial acetic acid (3-5 drops). The mixture is then heated at reflux for a specified period (e.g., 17 hours) and monitored by TLC.[1] After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure indole-2-carbohydrazide derivative.

III. Biological Activities and Quantitative Data

Indole-2-carbohydrazide derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases.

A. Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of these derivatives against a range of cancer cell lines. The primary mechanisms of action identified include tubulin polymerization inhibition and the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling.

| Compound | Cancer Cell Line | Activity (GI50/IC50/LC50 in µM) | Reference |

| 24f | HCT116 | GI50: 8.1 | [3][4] |

| 24f | SW480 | GI50: 7.9 | [3][4] |

| 6i | COLO 205 | LC50: 0.071 | [1] |

| 6i | SK-MEL-5 | LC50: 0.075 | [1] |

| 6i | MDA-MB-435 | LC50: 0.259 | [1] |

| 6h | HaCaT (non-tumor) | IC50: 0.34 | [1] |

| 6i | HaCaT (non-tumor) | IC50: 0.03 | [1] |

| 6j | HaCaT (non-tumor) | IC50: 0.54 | [1] |

| 6h | MDA-MB-231 | IC50: 0.56 | [1] |

| 6i | MDA-MB-231 | IC50: 0.16 | [1] |

| 6j | MDA-MB-231 | IC50: 4.13 | [1] |

| 40 | HCT116 | IC50: 2.0 | [5] |

| 40 | A549 | IC50: 12.5 | [5] |

| 26 | HePG-2 | IC50: 4.43 | [5] |

| 26 | HCT-116 | IC50: 4.46 | [5] |

| 26 | PC-3 | IC50: 8.03 | [5] |

| 26 | MCF-7 | IC50: 3.18 | [5] |

| 30 | MCF-7 | IC50: 0.83 | [5] |

| 30 | A549 | IC50: 0.73 | [5] |

| 27 | Hep-2 | IC50: 12 | [5] |

| 27 | A549 | IC50: 15 | [5] |

| 27 | HeLa | IC50: 4 | [5] |

B. Antimicrobial Activity

Several novel indole-2-carbohydrazide derivatives have been synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi. Some compounds have shown promising minimum inhibitory concentration (MIC) values, comparable to standard antimicrobial agents.

| Compound Series | Microorganism | Activity (MIC in µg/mL) | Reference |

| 3a, 3b, 4e, 5a, 5b, 5c, 5e | M. tuberculosis, S. aureus, E. coli, S. Typhi, C. albicans, A. flavus, A. niger | 1.56–6.25 | [6] |

| 6a-u | Gram-negative bacteria | ~250 | [7] |

| 6a-u | Candida tropicalis | 2 | [7] |

| 6f | Candida albicans | 2 | [7] |

| 1b, 2b-d, 3b-d | C. albicans | 3.125 | [8] |

| 2c, 3d | MRSA | More effective than ciprofloxacin | [8] |

IV. Signaling Pathways and Mechanisms of Action

A. Tubulin Polymerization Inhibition

A significant number of indole-2-carbohydrazide derivatives exert their anticancer effects by interfering with microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by indole-2-carbohydrazide derivatives.

B. VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 are key regulators of this process. Certain indole-2-carbohydrazide derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3][4]

Caption: Inhibition of the VEGFR-2 signaling pathway.

V. Conclusion and Future Directions

Indole-2-carbohydrazide derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. Future research efforts should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, in-depth mechanistic studies and in vivo evaluations are warranted to translate the preclinical promise of these derivatives into clinically effective drugs for the treatment of cancer and infectious diseases.

References

- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole‐2‐carbohydrazide Derivatives as Anticancer Agents with Anti‐angiogenic and Antiproliferative Activities | Semantic Scholar [semanticscholar.org]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates | MDPI [mdpi.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Properties of Substituted Indole Carbohydrazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the indole nucleus stands out as a "privileged scaffold" due to its presence in numerous biologically active compounds and its structural versatility.[1] This technical guide delves into the antimicrobial properties of a promising class of indole derivatives: substituted indole carbohydrazides. These compounds have demonstrated significant potential against a broad spectrum of bacteria and fungi, including clinically relevant resistant strains.[2][3] This document provides a consolidated overview of their synthesis, antimicrobial activity, structure-activity relationships, and proposed mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Concepts and Structure-Activity Relationships

Indole carbohydrazides are derivatives of indole, a bicyclic aromatic heterocycle, featuring a carbohydrazide moiety (-CONHNH2) typically at the C2 or C3 position of the indole ring. The antimicrobial potency of these compounds is intricately linked to the nature and position of substituents on both the indole ring and the carbohydrazide group.

Structural modifications play a pivotal role in modulating the electronic, lipophilic, and steric properties of the molecules, which in turn influences their biological activity.[1] For instance, the introduction of halogen atoms, such as chloro or bromo groups, on the indole ring has been shown to enhance antimicrobial activity.[4] Similarly, the condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones often leads to compounds with augmented antimicrobial efficacy.[5][6]

The general structure of a substituted indole carbohydrazide can be visualized as follows:

Caption: General structure illustrating the key components of substituted indole carbohydrazides.

Quantitative Antimicrobial Data

The antimicrobial activity of substituted indole carbohydrazides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative substituted indole carbohydrazides against various bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of Substituted Indole Carbohydrazides (MIC in µg/mL)

| Compound ID | Substitution Pattern | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Bacillus subtilis | Reference |

| 3a | 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazide | 1.56-6.25 | - | 1.56-6.25 | - | [1] |

| 3b | 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazide | 1.56-6.25 | - | 1.56-6.25 | - | [1] |

| 5b | 3,5-disubstituted-1H-indole-2-carboxamide derivative | 1.56-6.25 | - | 1.56-6.25 | - | [1] |

| 5c | 3,5-disubstituted-1H-indole-2-carboxamide derivative | 1.56-6.25 | - | 1.56-6.25 | - | [1] |

| 1h | Indole-thiadiazole with m-chlorophenyl group | - | 6.25 | - | - | [2] |

| 2h | Indole-thiadiazole with m-chlorophenyl group | - | 6.25 | - | - | [2] |

| 3h | Indole-triazole with m-chlorophenyl group | - | 6.25 | - | - | [2] |

| 2c | Indole-thiadiazole derivative | - | <6.25 | - | 3.125 | [2][3] |

| 3d | Indole-triazole derivative | - | <6.25 | - | >3.125 | [2][3] |

| 1a-1j | Indole-3-aldehyde hydrazide/hydrazones | Significant activity | Better than ampicillin | - | - | [5][6] |

| 13b | 5-Bromo-indole-3-carboxamide-polyamine conjugate | ≤ 0.28 µM | - | - | - | [7] |

Table 2: Antifungal and Antitubercular Activity of Substituted Indole Carbohydrazides (MIC in µg/mL)

| Compound ID | Substitution Pattern | Candida albicans | Candida krusei | Aspergillus flavus | Aspergillus niger | Mycobacterium tuberculosis | Reference |

| 3a | 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazide | 1.56-6.25 | - | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [1] |

| 3b | 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazide | 1.56-6.25 | - | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [1] |

| 4e | Derivative of 3,5-disubstituted indole-2-carbohydrazide | 1.56-6.25 | - | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [1] |

| 5a | 3,5-disubstituted-1H-indole-2-carboxamide derivative | 1.56-6.25 | - | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [1] |

| 5b | 3,5-disubstituted-1H-indole-2-carboxamide derivative | 1.56-6.25 | - | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [1] |

| 5c | 3,5-disubstituted-1H-indole-2-carboxamide derivative | 1.56-6.25 | - | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [1] |

| 5e | 3,5-disubstituted-1H-indole-2-carboxamide derivative | 1.56-6.25 | - | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [1] |

| 1b | Indole-carbothioamide derivative | 3.125 | Highly active | - | - | - | [2] |

| 2b-d | Indole-thiadiazole derivatives | 3.125 | Highly active | - | - | - | [2] |

| 3b-d | Indole-triazole derivatives | 3.125 | Highly active | - | - | - | [2] |

Proposed Mechanisms of Action

The precise mechanisms by which substituted indole carbohydrazides exert their antimicrobial effects are still under investigation; however, several plausible targets have been proposed. One of the key hypothesized mechanisms is the inhibition of essential microbial enzymes. For instance, in Mycobacterium tuberculosis, these compounds are thought to target the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis and, consequently, the integrity of the mycobacterial cell wall.[1]

In bacteria such as Staphylococcus aureus, certain indole derivatives have been identified as inhibitors of the NorA efflux pump.[2] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to antibiotic resistance. By inhibiting these pumps, indole carbohydrazides can restore the efficacy of conventional antibiotics.

Another proposed mechanism involves the disruption of the bacterial cell membrane.[7] The lipophilic nature of the indole ring allows these molecules to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Caption: Proposed mechanisms of antimicrobial action for substituted indole carbohydrazides.

Experimental Protocols

This section outlines the generalized experimental methodologies for the synthesis and antimicrobial evaluation of substituted indole carbohydrazides, based on protocols described in the literature.

Synthesis of Substituted Indole Carbohydrazides

A common synthetic route involves a multi-step process, which is depicted in the workflow diagram below. The synthesis typically begins with a Fischer indole synthesis to obtain the desired substituted indole core.[8] This is followed by esterification and subsequent reaction with hydrazine hydrate to form the key indole carbohydrazide intermediate. Finally, this intermediate is reacted with various electrophiles, such as aldehydes, ketones, or isothiocyanates, to yield the target substituted indole carbohydrazide derivatives.[9][10]

Caption: A generalized workflow for the synthesis of substituted indole carbohydrazides.

Antimicrobial Activity Screening

The in vitro antimicrobial activity of the synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) values. The broth microdilution method is a widely used technique for this purpose.

1. Preparation of Microbial Inoculum:

-

Bacterial strains are cultured on Mueller-Hinton Agar (MHA) for 24 hours at 37°C.

-

Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) for 48 hours at 25°C.

-

A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

2. Preparation of Compound Dilutions:

-

The synthesized compounds and standard drugs are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare stock solutions.

-

A series of twofold dilutions of the stock solutions are prepared in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi in 96-well microtiter plates.[2] The final concentrations typically range from 0.78 to 400 µg/mL.[2]

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared microbial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Substituted indole carbohydrazides represent a promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi, including drug-resistant strains. The versatility of the indole scaffold allows for extensive structural modifications, providing a rich platform for the development of new and more potent antimicrobial drugs. Structure-activity relationship studies have highlighted the importance of specific substitutions on the indole ring and the carbohydrazide moiety in enhancing antimicrobial efficacy.

Future research in this area should focus on several key aspects. A deeper elucidation of the mechanisms of action is crucial for rational drug design and for understanding and overcoming potential resistance mechanisms. The exploration of novel substitutions and the synthesis of hybrid molecules incorporating other pharmacophores may lead to compounds with improved potency and a broader spectrum of activity. Furthermore, in vivo efficacy studies and toxicological profiling of the most promising candidates are essential next steps in translating these findings from the laboratory to potential clinical applications. The continued investigation of substituted indole carbohydrazides holds significant promise for addressing the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 9. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]

The Rising Potential of 3-Amino-1H-indole-2-carbohydrazide Analogs in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This technical guide delves into the anti-inflammatory potential of a specific, yet underexplored, class of indole derivatives: 3-Amino-1H-indole-2-carbohydrazide analogs. While direct research on this particular scaffold is nascent, this paper will extrapolate its potential by examining the well-documented anti-inflammatory activities of structurally related indole-2-carbohydrazide and indole-2-carboxamide analogs. This guide aims to provide researchers and drug development professionals with a comprehensive overview of the current landscape, including synthesis strategies, established anti-inflammatory mechanisms, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

The rationale for focusing on this compound analogs stems from the established pharmacophoric features of the indole ring, the carbohydrazide moiety, and the strategic placement of an amino group. The indole ring itself is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).[2] The carbohydrazide group offers a versatile linker for chemical modification and has been implicated in various biological activities. The addition of an amino group at the 3-position of the indole ring is hypothesized to enhance molecular interactions with biological targets and improve the physicochemical properties of the compounds.

This guide will summarize the known quantitative anti-inflammatory data of closely related analogs, detail the experimental methodologies for their evaluation, and visualize the key signaling pathways and experimental workflows to provide a solid foundation for future research and development in this area.

Quantitative Anti-inflammatory Data of Structurally Related Indole Analogs

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various indole-2-carbohydrazide and indole-2-carboxamide derivatives, providing a benchmark for the potential efficacy of this compound analogs.

Table 1: In Vitro Anti-inflammatory Activity of Indole Analogs

| Compound Class | Compound ID | Assay | Target | IC50 / % Inhibition | Reference |

| Indole-2-carboxamide | LG4 | Cytokine Release | TNF-α | Significant reduction in vivo | [3] |

| Indole-2-carboxamide | LG4 | Cytokine Release | IL-6 | Significant reduction in vivo | [3] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole | 13b | NO Release | iNOS | IC50: 10.992 μM | [4] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole | 13b | Cytokine Release | IL-6 | IC50: 2.294 μM | [4] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole | 13b | Cytokine Release | TNF-α | IC50: 12.901 μM | [4] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole | 13f | Cytokine Release | IL-6 | IC50: 1.539 μM | [4] |

| N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | JR19 | Cytokine Release | IL-6, TNF-α, IL-17, IFN-γ | Significant reduction | [5][6] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | S3 | COX-2 Expression | COX-2 | Selective Inhibition | [2] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | S7 | COX-2 Expression | COX-2 | Selective Inhibition | [2] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | S14 | COX-2 Expression | COX-2 | Selective Inhibition | [2] |

Table 2: In Vivo Anti-inflammatory Activity of Indole Analogs

| Compound Class | Compound ID | Animal Model | Dosage | % Inhibition of Edema / Leukocyte Migration | Reference |

| N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | JR19 | Carrageenan-induced peritonitis | 10 mg/kg | 59% reduction in leukocyte migration | [5] |

| N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | JR19 | Carrageenan-induced peritonitis | 20 mg/kg | 52% reduction in leukocyte migration | [5] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | S3 | Carrageenan-induced paw edema | Not specified | 61.99% (2h), 61.20% (3h) | [2] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | S7 | Carrageenan-induced paw edema | Not specified | 61.47% (2h), 62.24% (3h) | [2] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | S14 | Carrageenan-induced paw edema | Not specified | 62.69% (2h), 63.69% (3h) | [2] |

| Indole Carboxamide Derivative | - | Not specified | Not specified | 73.02% | [7] |

Potential Mechanisms of Anti-inflammatory Action

Based on the literature for related indole analogs, the anti-inflammatory activity of this compound derivatives is likely mediated through one or more of the following mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many indole-containing compounds are known to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[2]

-

Modulation of the Nitric Oxide (NO) Pathway: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several indole derivatives have been shown to inhibit iNOS activity or modulate the signaling pathways involving NO.[5][6]

-

Suppression of Pro-inflammatory Cytokines: The release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) plays a central role in the inflammatory cascade. Indole analogs have demonstrated the ability to suppress the production of these key mediators.[5][6][8][9]

-

Inhibition of NF-κB and MAPK Signaling Pathways: The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of inflammatory gene expression. Some indole derivatives exert their anti-inflammatory effects by inhibiting these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory activity of novel this compound analogs, based on established protocols for similar compounds.

Synthesis of this compound Analogs

A general synthetic route would likely involve the following steps:

-

Synthesis of 3-Amino-1H-indole-2-carboxylate: This can be achieved through various established methods for indole synthesis, followed by introduction of an amino group at the 3-position and an ester at the 2-position.

-

Formation of this compound: The ester is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.

-

Condensation with Aldehydes or Ketones: The final analogs are synthesized by condensing the this compound with a variety of substituted aldehydes or ketones to generate the corresponding hydrazones.

In Vitro Anti-inflammatory Assays

-

COX-1 and COX-2 Inhibition Assay:

-

Principle: Measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

-

Methodology: Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations, followed by the addition of arachidonic acid. The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit. IC50 values are then calculated.

-

-

Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

-